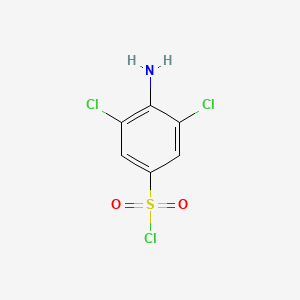

4-Amino-3,5-dichlorobenzene-1-sulfonyl chloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-Amino-3,5-dichlorobenzene-1-sulfonyl chloride is a chemical compound with the molecular formula C6H4Cl3NO2S . It is used in various chemical reactions and is considered a key building block in organic chemistry .

Synthesis Analysis

The synthesis of sulfonyl chlorides, such as 4-Amino-3,5-dichlorobenzene-1-sulfonyl chloride, typically involves the use of difficult-to-handle reagents and the reactions are highly exothermic . A continuous flow protocol has been developed for the synthesis of sulfonyl chlorides from disulfides and thiols, using 1,3-dichloro-5,5-dimethylhydantoin (DCH) as a dual-function reagent for oxidative chlorination .Molecular Structure Analysis

The molecular structure of 4-Amino-3,5-dichlorobenzene-1-sulfonyl chloride is characterized by the presence of an aromatic ring with two chlorine atoms, a sulfonyl chloride group, and an amino group .Chemical Reactions Analysis

In chemical reactions, 4-Amino-3,5-dichlorobenzene-1-sulfonyl chloride can undergo substitution reactions, where the chloride ion is replaced with other groups . For instance, the chloride ion can be replaced with one equivalent of morpholine at 70–80 °C in a dioxane/water solvent mixture using sodium carbonate as a base .Physical And Chemical Properties Analysis

4-Amino-3,5-dichlorobenzene-1-sulfonyl chloride appears as a light cream powder . It has a molecular weight of 260.53 . The melting point of a related compound, 4-amino-3,5-dichlorobenzoic acid, is between 203-206°C .科学的研究の応用

Analytical Chemistry and Detection Techniques

4'-Dimethylaminoazobenzene-4-sulfonyl chloride, a chromophoric reagent related to 4-amino-3,5-dichlorobenzene-1-sulfonyl chloride, is used in high-performance liquid chromatography for detecting amino acids at picomole levels. This technique allows for the resolution and analysis of modified amino acids and is applied in the analysis of proteins and polypeptides (Malencik, Zhao, & Anderson, 1990).

Synthesis and Antiviral Activity

The compound's derivatives, specifically sulfonamide derivatives, show promise in antiviral activity. For instance, a study reported the synthesis of 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives, demonstrating anti-tobacco mosaic virus activity (Chen et al., 2010).

Dye Industry and Environmental Applications

In the dye industry, derivatives of 4-amino-3,5-dichlorobenzene-1-sulfonyl chloride are used as intermediates. An example includes the use of related sulfonyl chlorides in the synthesis of sodium bromide acid dye intermediates, contributing to improved yield and reduced wastewater (Yingtang, 2010).

Cancer Research

Compounds derived from similar sulfonyl chlorides have been tested as inhibitors of the zinc enzyme carbonic anhydrase, showing potential in inhibiting the growth of various cancer cell lines, including colon, lung, and breast cancer (Morsy et al., 2009).

Polymer and Material Science

In the field of polymer and material science, these compounds are used in the synthesis of novel sulfonated thin-film composite nanofiltration membranes. These membranes demonstrate improved water flux and are effective in the treatment of dye solutions, indicating potential applications in wastewater treatment and environmental remediation (Liu et al., 2012).

作用機序

The mechanism of action of 4-Amino-3,5-dichlorobenzene-1-sulfonyl chloride in chemical reactions often involves electrophilic aromatic substitution . In this process, an electrophile attacks the aromatic ring to form a cationic intermediate, which then loses a proton to regenerate the aromatic ring .

Safety and Hazards

特性

IUPAC Name |

4-amino-3,5-dichlorobenzenesulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4Cl3NO2S/c7-4-1-3(13(9,11)12)2-5(8)6(4)10/h1-2H,10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMQGRTBKYOJTMW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Cl)N)Cl)S(=O)(=O)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4Cl3NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Amino-3,5-dichlorobenzene-1-sulfonyl chloride | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-Iodo-1-methyl-5-[(3,3,3-trifluoropropoxy)methyl]pyrazole-3-ylamine](/img/structure/B2700913.png)

![3-(3-Methoxyphenyl)-6-phenacyltriazolo[4,5-d]pyrimidin-7-one](/img/structure/B2700914.png)

![6-(2-Methoxyethyl)-1-oxa-6-azaspiro[2.4]heptane](/img/structure/B2700917.png)

![6-butyl-3-(3-methylpiperidine-1-carbonyl)isothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2700929.png)

![3-methyl-2-oxo-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]-2,3-dihydro-1,3-benzoxazole-5-sulfonamide](/img/structure/B2700934.png)

![3-(3-methoxybenzyl)-2-((2-methylbenzyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2700935.png)